molecular formula C12H13N3O3 B5082155 1-[(8-Nitroquinolin-5-yl)amino]propan-2-ol

1-[(8-Nitroquinolin-5-yl)amino]propan-2-ol

Cat. No.: B5082155
M. Wt: 247.25 g/mol
InChI Key: PZVGFZDQRWMZMC-UHFFFAOYSA-N
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Description

1-[(8-Nitroquinolin-5-yl)amino]propan-2-ol is a compound belonging to the class of organic compounds known as nitroquinolines and derivatives. These compounds contain a nitro group attached to a quinoline moiety. The compound is a small molecule with the chemical formula C12H14N4O3 and a molecular weight of 262.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(8-Nitroquinolin-5-yl)amino]propan-2-ol can be achieved through various methods. One common approach involves the reaction of ortho-nitro N-propargylaniline with stannic chloride dihydrate (SnCl2·2H2O) or indium powder in combination with hydrochloric acid solution in 2-propanol at room temperature . This method allows for the formation of quinolin-8-amines, which are structurally related to the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up processes can be applied. These methods typically involve optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(8-Nitroquinolin-5-yl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like stannous chloride (SnCl2) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

1-[(8-Nitroquinolin-5-yl)amino]propan-2-ol has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(8-Nitroquinolin-5-yl)amino]propan-2-ol involves its interaction with specific molecular targets. One known target is the serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation . The compound can inhibit the activity of Chk1, leading to disruptions in cell cycle progression and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(8-Nitroquinolin-5-yl)amino]propan-2-ol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to inhibit Chk1 kinase sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-[(8-nitroquinolin-5-yl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-8(16)7-14-10-4-5-11(15(17)18)12-9(10)3-2-6-13-12/h2-6,8,14,16H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVGFZDQRWMZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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